molecular formula C23H23F3N4O B333686 N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B333686
M. Wt: 428.4 g/mol
InChI Key: OELLNEOIZQVBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a bicyclic heptane ring, a pyrazolo[1,5-a]pyrimidine core, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the bicyclic heptane ring: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Construction of the pyrazolo[1,5-a]pyrimidine core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling of the bicyclic heptane and pyrazolo[1,5-a]pyrimidine units: This is typically achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclic heptane ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its combination of a bicyclic heptane ring, a pyrazolo[1,5-a]pyrimidine core, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23F3N4O

Molecular Weight

428.4 g/mol

IUPAC Name

N-[1-(3-bicyclo[2.2.1]heptanyl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H23F3N4O/c1-13(17-10-14-7-8-16(17)9-14)28-22(31)18-12-27-30-20(23(24,25)26)11-19(29-21(18)30)15-5-3-2-4-6-15/h2-6,11-14,16-17H,7-10H2,1H3,(H,28,31)

InChI Key

OELLNEOIZQVBDK-UHFFFAOYSA-N

SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.